

# Application Notes and Protocols for BDM91288 and Levofloxacin Combination Therapy

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## Compound of Interest

Compound Name: BDM91288

Cat. No.: B12376597

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These application notes provide a comprehensive overview and detailed protocols for the combination therapy of **BDM91288**, an AcrB efflux pump inhibitor, and levofloxacin, a fluoroquinolone antibiotic. This combination has shown significant efficacy in potentiating the activity of levofloxacin against otherwise resistant Gram-negative bacteria, particularly *Klebsiella pneumoniae*.

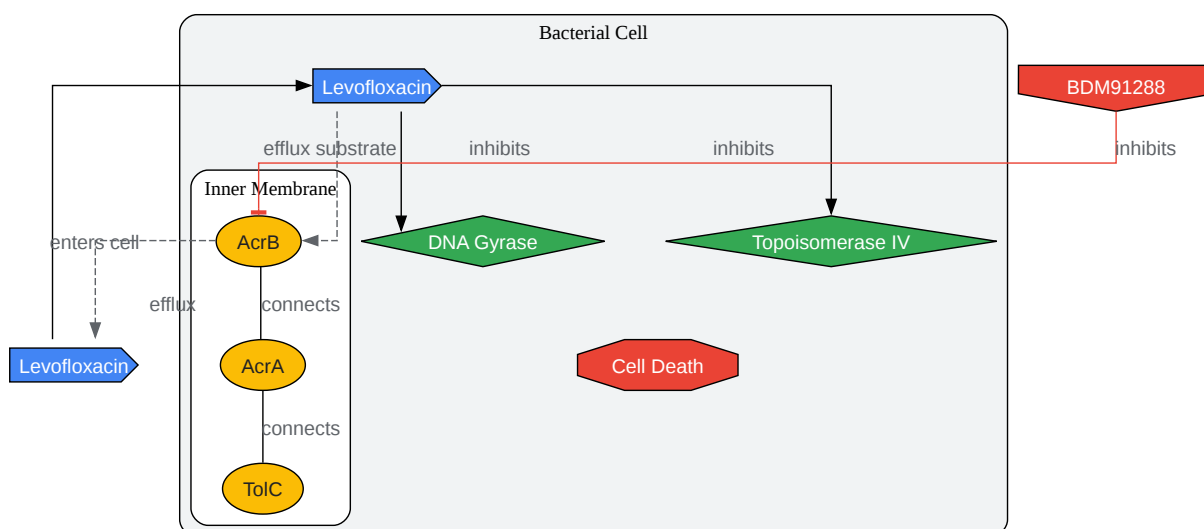
## Introduction

Antimicrobial resistance is a critical global health threat, with efflux pumps being a major mechanism by which bacteria evade the action of antibiotics. The AcrAB-TolC efflux pump is a primary defense mechanism in Enterobacterales, such as *E. coli* and *K. pneumoniae*, actively extruding a broad range of antibiotics. **BDM91288** is a novel pyridylpiperazine-based inhibitor of the AcrB component of this efflux pump. By blocking this pump, **BDM91288** restores the susceptibility of bacteria to antibiotics that are its substrates, such as levofloxacin. This document outlines the protocols to study and utilize this synergistic interaction.

## Mechanism of Action

Levofloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.<sup>[1][2][3]</sup> However, its effectiveness can be compromised by efflux pumps that reduce its intracellular concentration.

**BDM91288** acts as an allosteric inhibitor of the AcrB protein, a key component of the AcrAB-TolC efflux pump.[4][5] It binds to the transmembrane region of AcrB, disrupting the proton relay mechanism that powers the pump.[1][4] This inhibition leads to the accumulation of levofloxacin inside the bacterial cell, allowing it to reach its target enzymes at a concentration sufficient for bactericidal activity.



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**Diagram 1:** Mechanism of Action of **BDM91288** and Levofloxacin.

## Data Presentation

### In Vitro Potentiation of Levofloxacin by BDM91288

The potentiation of levofloxacin activity by **BDM91288** can be quantified by determining the Minimum Inhibitory Concentration (MIC) of levofloxacin in the presence and absence of a fixed, sub-inhibitory concentration of **BDM91288**.

Bacterial Strain	Levofloxacin MIC (µg/mL)	Levofloxacin MIC with BDM91288 (4 µg/mL) (µg/mL)	Potentiation Factor (Fold Decrease in MIC)
K. pneumoniae ATCC 43816	0.25	0.015	16
K. pneumoniae (RamR mutant)	8	0.25	32

Data is illustrative and based on findings from Vieira Da Cruz et al., 2024.[\[1\]](#)[\[4\]](#)

## In Vivo Efficacy in a Murine Lung Infection Model

The combination therapy has demonstrated significant in vivo efficacy in a mouse model of K. pneumoniae lung infection.

Treatment Group	Dosing Regimen	Mean Bacterial Load (log10 CFU/g lung tissue)
Vehicle Control	Vehicle	8.5
Levofloxacin	30 mg/kg, oral, b.i.d.	6.0
BDM91288	30 mg/kg, oral, b.i.d.	8.2
Combination Therapy	Levofloxacin (30 mg/kg) + BDM91288 (30 mg/kg), oral, b.i.d.	4.0

Data is illustrative and based on findings from Vieira Da Cruz et al., 2024.[\[1\]](#)[\[4\]](#)

## Experimental Protocols

### In Vitro Susceptibility Testing: Checkerboard Assay

This protocol is to determine the synergistic activity of **BDM91288** and levofloxacin.

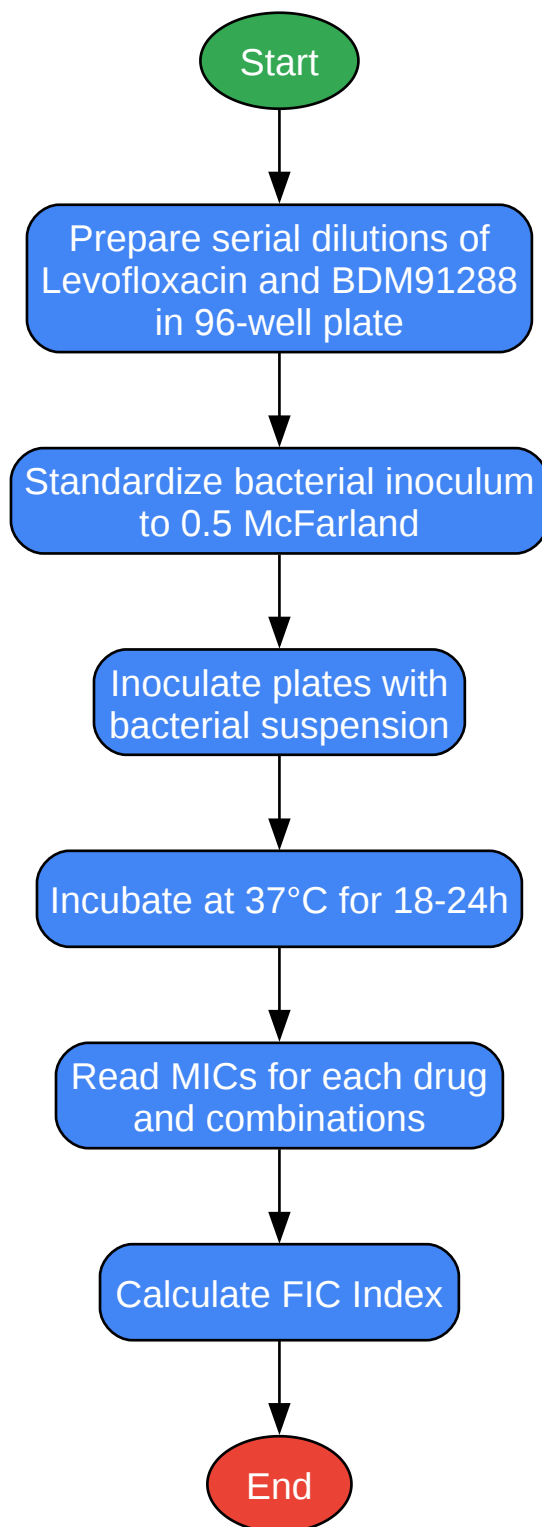
#### Materials:

- Bacterial strains of interest (e.g., *K. pneumoniae* ATCC 43816)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- **BDM91288** stock solution (in DMSO)
- Levofloxacin stock solution (in water)
- Bacterial inoculum standardized to 0.5 McFarland ( $\sim 1.5 \times 10^8$  CFU/mL)

#### Procedure:

- Prepare serial two-fold dilutions of levofloxacin and **BDM91288** in CAMHB in a 96-well plate. The final volume in each well should be 50  $\mu$ L.
- Dilute the standardized bacterial inoculum 1:100 in CAMHB to achieve a final concentration of  $\sim 1.5 \times 10^6$  CFU/mL.
- Add 50  $\mu$ L of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final inoculum of  $\sim 7.5 \times 10^5$  CFU/mL and a final volume of 100  $\mu$ L.
- Incubate the plates at 37°C for 18-24 hours.
- Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration of the drug that completely inhibits visible growth.
- Calculate the Fractional Inhibitory Concentration (FIC) index to assess synergy:
  - FIC of Levofloxacin = (MIC of Levofloxacin in combination) / (MIC of Levofloxacin alone)
  - FIC of **BDM91288** = (MIC of **BDM91288** in combination) / (MIC of **BDM91288** alone)
  - FIC Index = FIC of Levofloxacin + FIC of **BDM91288**

- Synergy is defined as an FIC index  $\leq 0.5$ .



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**Diagram 2:** Workflow for Checkerboard Assay.

## In Vivo Murine Model of *Klebsiella pneumoniae* Lung Infection

This protocol describes the evaluation of the combination therapy in a mouse model.

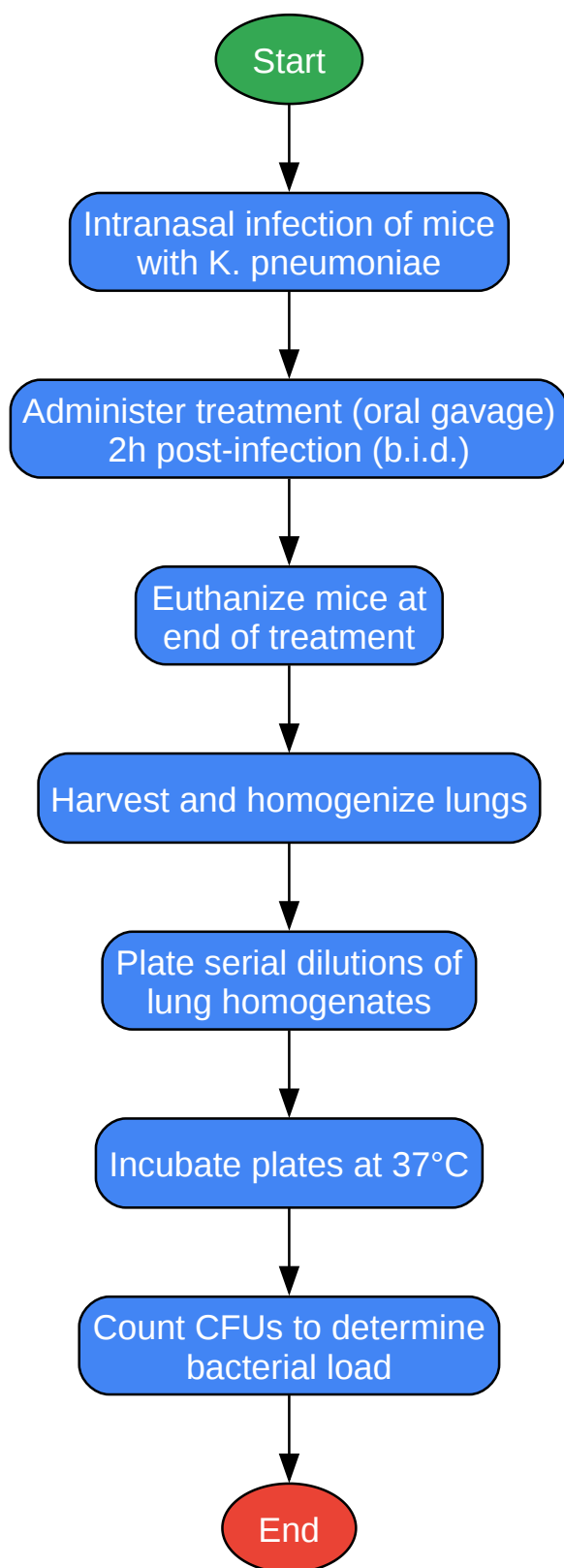
### Materials:

- Female BALB/c mice (6-8 weeks old)
- *K. pneumoniae* strain (e.g., ATCC 43816)
- Tryptic Soy Broth (TSB)
- Phosphate-buffered saline (PBS)
- Levofloxacin for oral administration
- **BDM91288** for oral administration
- Vehicle control (e.g., 5% DMSO, 40% PEG400, 55% water)
- Anesthetic (e.g., isoflurane)

### Procedure:

- Infection:
  - Grow *K. pneumoniae* to mid-log phase in TSB.
  - Wash and resuspend the bacterial pellet in sterile PBS to a concentration of  $\sim 1 \times 10^8$  CFU/mL.
  - Anesthetize mice and intranasally inoculate with 50  $\mu$ L of the bacterial suspension ( $5 \times 10^6$  CFU/mouse).
- Treatment:
  - Begin treatment 2 hours post-infection.

- Administer levofloxacin (e.g., 30 mg/kg), **BDM91288** (e.g., 30 mg/kg), the combination, or vehicle control via oral gavage.
- Repeat the treatment every 12 hours (b.i.d.) for a total of 24 or 48 hours.
- Endpoint Analysis:
  - At the end of the treatment period, euthanize the mice.
  - Aseptically harvest the lungs.
  - Homogenize the lungs in sterile PBS.
  - Perform serial dilutions of the lung homogenates and plate on appropriate agar (e.g., Tryptic Soy Agar).
  - Incubate the plates at 37°C for 18-24 hours.
  - Count the colonies to determine the bacterial load (CFU/g of lung tissue).



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**Diagram 3:** Workflow for Murine Lung Infection Model.



## Conclusion

The combination of **BDM91288** and levofloxacin represents a promising strategy to combat infections caused by multidrug-resistant *Klebsiella pneumoniae*. The provided protocols offer a framework for researchers to investigate and validate the efficacy of this combination therapy further. The synergistic interaction, driven by the inhibition of the AcrAB-TolC efflux pump, has the potential to restore the clinical utility of existing antibiotics.

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